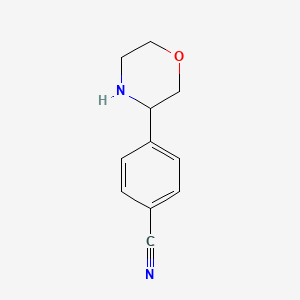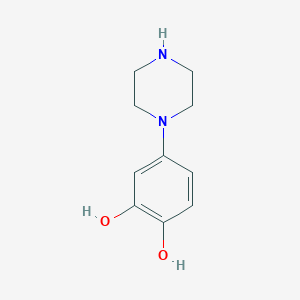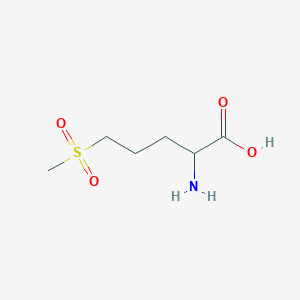
3-(3-Phenylpropyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylpropyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure This compound is an analogue of cyclobutane, with the nitrogen atom replacing one of the carbon atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and requires the matching of frontier molecular orbital energies of the reactants to lower the transition-state energy and promote reactivity .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and allows for the synthesis of various substituted azetidines with high yields.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Phenylpropyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring into more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Phenylpropyl)azetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Phenylpropyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This stability allows for unique reactivity that can be triggered under appropriate conditions, leading to the formation of various functionalized products.
Comparación Con Compuestos Similares
Aziridines: These are three-membered nitrogen-containing heterocycles that are less stable and more reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are more stable and less reactive than azetidines.
Uniqueness: 3-(3-Phenylpropyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
3-(3-phenylpropyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)7-4-8-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 |
Clave InChI |
YZHNUIYJMSIVAJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)









